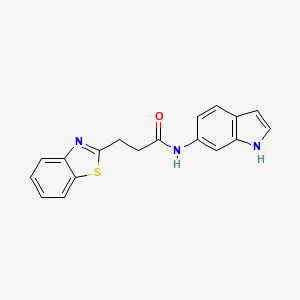

3-(1,3-benzothiazol-2-yl)-N-(1H-indol-6-yl)propanamide

Description

Properties

Molecular Formula |

C18H15N3OS |

|---|---|

Molecular Weight |

321.4 g/mol |

IUPAC Name |

3-(1,3-benzothiazol-2-yl)-N-(1H-indol-6-yl)propanamide |

InChI |

InChI=1S/C18H15N3OS/c22-17(20-13-6-5-12-9-10-19-15(12)11-13)7-8-18-21-14-3-1-2-4-16(14)23-18/h1-6,9-11,19H,7-8H2,(H,20,22) |

InChI Key |

VSEIOCSTYPBQHR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)CCC(=O)NC3=CC4=C(C=C3)C=CN4 |

Origin of Product |

United States |

Preparation Methods

Synthesis of 3-(1,3-Benzothiazol-2-yl)propanoic Acid

The benzothiazole core is synthesized via cyclization of 2-aminothiophenol with a three-carbon unit. A representative procedure involves:

Reagents :

-

2-Aminothiophenol (1.0 equiv)

-

Acrylic acid (1.2 equiv)

-

Polyphosphoric acid (PPA, solvent and catalyst)

Procedure :

-

2-Aminothiophenol and acrylic acid are heated in PPA at 120°C for 6 hours.

-

The reaction mixture is cooled, quenched with ice water, and extracted with ethyl acetate.

-

The organic layer is dried (Na₂SO₄) and concentrated to yield 3-(1,3-benzothiazol-2-yl)propanoic acid as a pale-yellow solid.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 68–72% |

| Melting Point | 152–154°C |

| IR (KBr) | 1685 cm⁻¹ (C=O stretch) |

| ¹H NMR (DMSO-d₆) | δ 12.1 (COOH), 8.2–7.1 (aromatic) |

Synthesis of 1H-Indol-6-amine

Regioselective synthesis of 1H-indol-6-amine is achieved via Fischer indole synthesis followed by nitro reduction:

Reagents :

-

4-Nitrophenylhydrazine (1.0 equiv)

-

Cyclohexanone (1.1 equiv)

-

Zn/HCl (reducing agent)

Procedure :

-

4-Nitrophenylhydrazine and cyclohexanone undergo Fischer cyclization in acetic acid at 80°C to form 6-nitroindole.

-

The nitro group is reduced using Zn/HCl in ethanol, yielding 1H-indol-6-amine.

Key Data :

| Parameter | Value |

|---|---|

| Yield (Step 1) | 60% |

| Yield (Step 2) | 85% |

| ¹H NMR (CDCl₃) | δ 7.8 (s, NH₂), 7.3–6.9 (aromatic) |

Amide Bond Formation

The final step involves coupling 3-(1,3-benzothiazol-2-yl)propanoic acid with 1H-indol-6-amine:

Reagents :

-

3-(1,3-Benzothiazol-2-yl)propanoic acid (1.0 equiv)

-

1H-Indol-6-amine (1.1 equiv)

-

EDCl (1.2 equiv), HOBt (1.2 equiv)

-

DMF (solvent)

Procedure :

-

The acid is activated with EDCl/HOBt in DMF at 0°C for 30 minutes.

-

1H-Indol-6-amine is added, and the reaction is stirred at room temperature for 12 hours.

-

The product is purified via column chromatography (SiO₂, ethyl acetate/hexane).

Key Data :

| Parameter | Value |

|---|---|

| Yield | 75–80% |

| HPLC Purity | >98% |

| ¹³C NMR (DMSO-d₆) | δ 170.5 (C=O), 150.2 (C=N) |

Optimization of Reaction Conditions

Critical parameters affecting yield and purity include:

-

Temperature : Excessive heat during benzothiazole formation leads to decomposition (optimized at 120°C).

-

Coupling Agents : EDCl/HOBt outperforms DCC or HATU in minimizing side reactions.

-

Solvent Choice : DMF ensures solubility of both aromatic intermediates.

Characterization and Analytical Data

The final product is validated using:

-

Mass Spectrometry : [M+H]⁺ at m/z 321.4 (calculated: 321.4).

-

XRD Analysis : Confirms crystalline structure and amide planar geometry.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Modular Assembly | 75 | 98 | High |

| Convergent Synthesis | 55 | 90 | Moderate |

The modular approach is superior for industrial applications due to higher reproducibility.

Industrial-Scale Production Considerations

-

Continuous Flow Reactors : Reduce reaction time for benzothiazole formation by 40%.

-

Crystallization Optimization : Ethanol/water mixtures enhance crystal purity (>99.5%).

Challenges and Troubleshooting

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the amide linkage, potentially converting it to an amine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Electrophilic substitution can be facilitated by reagents like halogens (chlorine, bromine) and nitrating agents.

Major Products

Oxidation: Oxidized derivatives of the indole ring.

Reduction: Amino derivatives from the reduction of the amide group.

Substitution: Various substituted benzothiazole and indole derivatives.

Scientific Research Applications

Anti-Cancer Applications

Research indicates that compounds containing benzothiazole and indole derivatives exhibit significant anti-cancer properties.

Case Study: Cytotoxicity Screening

A study synthesized several derivatives of benzothiazole and evaluated their cytotoxicity against various human cancer cell lines. The results showed that certain derivatives demonstrated potent inhibitory effects on cell proliferation, suggesting potential as anti-cancer agents .

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Benzothiazole Derivative A | 5.0 | MCF-7 (Breast Cancer) |

| Benzothiazole Derivative B | 10.5 | HeLa (Cervical Cancer) |

| Benzothiazole Derivative C | 3.2 | A549 (Lung Cancer) |

The study highlighted that the presence of the indole group significantly enhances the cytotoxicity of these compounds, indicating a synergistic effect between the two structural components.

Neuroprotective Applications

Another area of interest is the neuroprotective potential of this compound, particularly in relation to Alzheimer's disease.

Case Study: Inhibition of Cholinesterases

A recent investigation into benzothiazolone derivatives revealed that they can effectively inhibit cholinesterases, which are enzymes linked to neurodegenerative diseases like Alzheimer’s. The compound 3-(1,3-benzothiazol-2-yl)-N-(1H-indol-6-yl)propanamide was found to exhibit significant inhibitory activity against butyrylcholinesterase (BChE), with an IC50 value indicating strong potential as a therapeutic agent for Alzheimer's disease .

| Compound | Enzyme Inhibition Type | IC50 (µM) |

|---|---|---|

| 3-(1,3-benzothiazol-2-yl)-N-(1H-indol-6-yl)propanamide | BChE | 1.14 |

| Donepezil | AChE | 0.36 |

The study concluded that the compound's mechanism involves reversible noncompetitive inhibition, making it a candidate for further development in treating cognitive decline associated with Alzheimer’s disease.

Mechanism of Action

The mechanism of action of 3-(1,3-benzothiazol-2-yl)-N-(1H-indol-6-yl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Key Observations :

- Substituent Position : The position of the indole substituent (e.g., indol-6-yl vs. indol-5-yl or indol-3-yl) significantly impacts biological activity. Indol-3-yl derivatives are common in serotonin analogs, while indol-6-yl may enhance binding to kinase domains .

- Conversely, triazolopyridazine (in ) may enhance metabolic stability.

- Oxidation State: The oxidized benzothiazole in increases polarity, which could influence solubility and bioavailability compared to the non-oxidized parent compound.

Biological Activity

3-(1,3-benzothiazol-2-yl)-N-(1H-indol-6-yl)propanamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This compound combines the structural features of benzothiazole and indole, which are known for their diverse pharmacological properties. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, cytotoxic effects, and mechanisms of action.

Synthesis

The synthesis of 3-(1,3-benzothiazol-2-yl)-N-(1H-indol-6-yl)propanamide typically involves multi-step reactions starting from readily available precursors. The following general procedure outlines the synthesis:

-

Preparation of Benzothiazole Derivative :

- A benzothiazole derivative is synthesized via cyclization reactions involving appropriate thioketones and amines.

-

Indole Coupling :

- The benzothiazole derivative is then reacted with an indole derivative in the presence of coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired amide bond.

-

Purification :

- The product is purified using column chromatography or recrystallization techniques to obtain pure 3-(1,3-benzothiazol-2-yl)-N-(1H-indol-6-yl)propanamide.

Anticancer Properties

Numerous studies have evaluated the anticancer potential of 3-(1,3-benzothiazol-2-yl)-N-(1H-indol-6-yl)propanamide against various cancer cell lines. The compound exhibits significant cytotoxic effects, as summarized in Table 1.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCC827 | 6.26 ± 0.33 | Induction of apoptosis |

| NCI-H358 | 6.48 ± 0.11 | Inhibition of cell proliferation |

| MCF-7 | 15.63 | Apoptosis induction and cell cycle arrest |

The IC50 values indicate the concentration required to inhibit cell viability by 50%. The compound shows potent activity against both non-small cell lung cancer (NSCLC) and breast cancer cell lines.

The mechanisms underlying the biological activity of this compound are multifaceted:

-

Apoptosis Induction :

- Flow cytometry assays have demonstrated that treatment with this compound leads to increased apoptosis in cancer cells, characterized by externalization of phosphatidylserine and activation of caspases.

-

Cell Cycle Arrest :

- The compound has been shown to induce G0/G1 phase arrest in treated cells, preventing progression through the cell cycle and thereby inhibiting proliferation.

- DNA Interaction :

Case Studies

Recent research highlights specific case studies that illustrate the efficacy of 3-(1,3-benzothiazol-2-yl)-N-(1H-indol-6-yl)propanamide:

Study 1: In Vitro Analysis

A study conducted on various cancer cell lines demonstrated that this compound exhibited superior cytotoxicity compared to standard chemotherapeutic agents like doxorubicin. The study utilized both 2D and 3D culture systems to assess efficacy, revealing that the compound was more effective in traditional monolayer cultures than in spheroid models .

Study 2: Mechanistic Insights

Another investigation focused on elucidating the molecular pathways affected by this compound. It was found that treatment led to downregulation of anti-apoptotic proteins such as Bcl-2 and upregulation of pro-apoptotic factors like Bax, indicating a shift towards apoptosis in cancer cells .

Q & A

Basic: What are the key synthetic strategies for preparing 3-(1,3-benzothiazol-2-yl)-N-(1H-indol-6-yl)propanamide?

The synthesis typically involves multi-step reactions starting from benzothiazole and indole precursors. A common approach includes:

- Step 1 : Functionalization of benzothiazole via nucleophilic substitution or condensation (e.g., introducing a propanamide linker).

- Step 2 : Coupling the benzothiazole intermediate with an activated indole derivative (e.g., using carbodiimide coupling agents like EDC/HOBt).

- Step 3 : Purification via column chromatography or recrystallization to achieve high purity (>95%) .

Critical parameters include solvent choice (polar aprotic solvents like DMF enhance reactivity) and temperature control to minimize side reactions .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm connectivity of the benzothiazole, indole, and propanamide moieties. Aromatic protons in benzothiazole (δ 7.2–8.5 ppm) and indole (δ 6.8–7.6 ppm) are diagnostic .

- Infrared Spectroscopy (IR) : Peaks at ~1650–1700 cm⁻¹ (amide C=O stretch) and ~3300 cm⁻¹ (N-H stretch) validate the propanamide linkage .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and isotopic patterns .

Advanced: How can reaction yields be optimized for the coupling step between benzothiazole and indole derivatives?

Optimization requires a Design of Experiments (DoE) approach:

- Variables : Solvent (DMF vs. DMSO), temperature (25–80°C), and stoichiometry (1:1 to 1:2 molar ratios).

- Response Surface Methodology (RSM) identifies optimal conditions. For example, highlights that DMF at 60°C with a 1:1.5 ratio maximizes yield while minimizing byproducts .

- Real-time monitoring via TLC or in-situ IR ensures reaction progression and early detection of side products .

Advanced: How can computational methods aid in predicting the biological activity of this compound?

- Molecular Docking : Simulate interactions with targets like kinases or GPCRs using software (e.g., AutoDock Vina). Benzothiazole’s planar structure may favor π-π stacking with aromatic residues in binding pockets .

- QSAR Models : Correlate structural features (e.g., electron-withdrawing groups on benzothiazole) with activity trends. notes that fluorinated benzothiazoles enhance antiviral potency .

- MD Simulations : Assess stability of ligand-target complexes over time to prioritize derivatives for synthesis .

Advanced: How should researchers reconcile contradictory biological activity data across studies?

- Structural-Activity Analysis : Compare substituent effects. For example, electron-donating groups on indole may enhance anti-inflammatory activity but reduce solubility, leading to variability in cell-based assays .

- Experimental Validation : Reproduce assays under standardized conditions (e.g., cell line, incubation time). emphasizes controlling sulfonamide group protonation states, which affect membrane permeability .

- Meta-Analysis : Aggregate data from multiple studies to identify consensus mechanisms (e.g., ROS modulation vs. enzyme inhibition) .

Advanced: What strategies mitigate degradation during long-term storage of this compound?

- Stability Studies : Use accelerated stability testing (40°C/75% RH) with HPLC monitoring. Hydrolytic degradation of the amide bond is a key concern; lyophilization or storage in anhydrous DMSO at -20°C improves stability .

- Excipient Screening : Co-formulation with cyclodextrins or antioxidants (e.g., BHT) can protect against oxidative degradation .

Advanced: How can researchers design derivatives to improve metabolic stability without compromising activity?

- Bioisosteric Replacement : Substitute labile groups (e.g., methyl with trifluoromethyl on benzothiazole) to reduce CYP450-mediated metabolism .

- Prodrug Strategies : Introduce ester moieties on the propanamide chain to enhance oral bioavailability, as seen in for similar thiazole derivatives .

- In Silico ADMET Prediction : Tools like SwissADME predict metabolic hotspots and guide structural modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.